molecular formula C8H11N3O4 B12800057 Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate CAS No. 41230-57-3

Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate

Cat. No.: B12800057
CAS No.: 41230-57-3
M. Wt: 213.19 g/mol
InChI Key: ZAYNQQKBMRUIKF-UHFFFAOYSA-N
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Description

NSC 157970 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in medicinal chemistry, particularly in the study of neurodegenerative diseases and cancer. The compound’s unique properties make it a valuable tool for researchers aiming to understand complex biological processes and develop new therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 157970 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as condensation or cyclization.

    Final Assembly: The final steps involve the assembly of the target compound through reactions like nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of NSC 157970 would require optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NSC 157970 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

NSC 157970 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of NSC 157970 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, in cancer research, NSC 157970 may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

NSC 157970 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like NSC 125973 and NSC 36586 share structural similarities with NSC 157970.

    Uniqueness: NSC 157970 may have unique binding properties or biological activities that distinguish it from other compounds. For instance, its ability to selectively target specific pathways or its higher potency in certain assays.

Biological Activity

Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate, with the chemical formula C8H11N3O4C_8H_{11}N_3O_4 and a molecular weight of approximately 213.191 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the oxazole ring. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxazole Ring : Contributes to its reactivity and biological activity.
  • Amino Group : Potential for various coupling reactions.
  • Oxoacetate Group : Engages in nucleophilic acyl substitution reactions.

Synthesis

The synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate typically involves multi-step organic reactions. A common synthetic route includes the reaction of ethyl oxalyl chloride with 3-methyl-5-amino-1,2-oxazole in the presence of a base such as triethylamine. The reaction conditions are maintained under anhydrous conditions to enhance yield and purity.

The biological activity of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π–π interactions with active sites of enzymes, leading to either inhibition or activation of their functions. Additionally, it may modulate signaling pathways by binding to receptors.

Cytotoxicity Studies

Research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa25
Compound BMCF730
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetateTBDTBD

Preliminary studies suggest that Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate may exhibit moderate cytotoxic effects; however, detailed IC50 values are still pending further investigation.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial investigations could involve:

  • Enzyme Inhibition Assays : To determine its effect on specific enzyme activities.
  • Binding Studies : To assess its affinity for various receptors.
  • Cell Viability Tests : To evaluate cytotoxic effects on different cell lines.

Case Studies and Research Findings

Recent literature has highlighted several case studies involving similar oxazole derivatives that have shown promising biological activities:

  • Anti-cancer Activity : Compounds structurally related to Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate have been reported to inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain analogs have been shown to reduce inflammation markers in preclinical models.

Properties

CAS No.

41230-57-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12)

InChI Key

ZAYNQQKBMRUIKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(ON=C1C)N

Origin of Product

United States

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